N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide
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Description
“N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of imidazole derivatives has been performed by different methods. One method involves the condensation of two molecules of pyridine-2-carboxaldehyde in the presence of MnCl2 and ammonium diethyldithiophosphate . Another method involves a chemodivergent synthesis from α-bromoketones and 2-aminopyridines .Molecular Structure Analysis
The molecular structure of imidazole derivatives, including “this compound”, has been elucidated by different spectroscopic techniques including IR, NMR, and Mass .Chemical Reactions Analysis
Imidazole derivatives have been synthesized via various chemical reactions. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Mechanism of Action
Target of Action
The primary targets of N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(1H-pyrazol-1-yl)benzamide are KRAS G12C , acetylcholinesterase (AChE) , butyrylcholinesterase (BChE) , and Lipoxygenase (LOX) . These targets play crucial roles in various biological processes. KRAS G12C is a common mutation in cancers, while AChE and BChE are key enzymes in nerve signal transmission. LOX is involved in the metabolism of fatty acids.
Mode of Action
This compound acts as a covalent inhibitor , forming a covalent bond with its targets, which leads to the inhibition of their activity. It has been found to be a potent anticancer agent for KRAS G12C-mutated cells . It also inhibits AChE, BChE, and LOX , thereby affecting nerve signal transmission and fatty acid metabolism.
Biochemical Pathways
The inhibition of AChE and BChE by this compound affects the cholinergic pathway , which is crucial for nerve signal transmission . Its inhibition of LOX affects the arachidonic acid pathway , which is involved in inflammation and other immune responses . The inhibition of KRAS G12C affects the RAS/RAF/MEK/ERK pathway , which is involved in cell proliferation and survival .
Result of Action
The inhibition of KRAS G12C by this compound can lead to the suppression of cancer cell proliferation . The inhibition of AChE and BChE can affect nerve signal transmission, while the inhibition of LOX can affect inflammation and immune responses .
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O/c29-23(17-7-5-8-18(15-17)28-14-6-12-24-28)26-20-10-2-1-9-19(20)21-16-27-13-4-3-11-22(27)25-21/h1-16H,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZTUZZYCHUXOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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